molecular formula C17H14FNO2 B185861 2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid CAS No. 176204-51-6

2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid

Cat. No. B185861
M. Wt: 283.3 g/mol
InChI Key: MSECUWYFWKAGLD-UHFFFAOYSA-N
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Description

2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid (FB-IA) is a synthetic compound that has been found to possess a wide range of biological activities. It is a member of the indole acetic acid (IAA) family, which is a group of compounds that are known to have plant growth-promoting effects. FB-IA has been studied for its potential applications in the development of drugs, as well as its possible use in laboratory experiments.

Scientific Research Applications

Specific Scientific Field

Environmental Science and Engineering

Summary of the Application

This study investigated the hydrolysis and photolysis kinetics of a similar compound, Fubianezuofeng (FBEZF), in water .

Methods of Application or Experimental Procedures

The hydrolysis half-lives of FBEZF were determined at different pH levels, initial concentrations, and temperatures . The photolysis half-life of FBEZF at different initial concentrations was also studied .

Results or Outcomes

The degradation of FBEZF followed first-order kinetics, and the increase in pH and temperature can substantially accelerate the degradation . The hydrolysis Ea of FBEZF was 49.90 kJ mol −1, indicating that FBEZF belongs to medium hydrolysis .

Fluoroorganic Compounds Evaluation with Benchtop Fluorine-19 NMR

Specific Scientific Field

Chemical Analysis

Summary of the Application

Fluorine-19 NMR adds a new dimension in the analysis portfolio of fluorine-containing compounds . It helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F- F and 1H-19F coupling provides additional insight into structural effects .

Methods of Application or Experimental Procedures

With a dedicated Thermo Scientific™ picoSpin™ 80 19F nuclear magnetic resonance (NMR) spectrometer, spectral acquisition is as easy as proton NMR .

Results or Outcomes

The 19F NMR spectra are typically first-order in nature in that spin-spin coupling follows the n+1 rule for multiplicity . The relatively small number of fluorine atoms yield fewer signals for easy spectral interpretation .

Fluorine in Pharmaceutical and Agrochemical Compounds

Specific Scientific Field

Pharmaceutical and Agrochemical Chemistry

Summary of the Application

Fluorine plays an important role in pharmaceutical, agrochemical, and medicinal chemistry because the judicious placement of fluorine atoms in a molecule can have a significant influence on its chemical and physical properties .

Methods of Application or Experimental Procedures

Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Results or Outcomes

About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing fluorine atom . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .

Synthesis of Fluorinated Pyridines

Specific Scientific Field

Organic Chemistry

Summary of the Application

The synthesis of fluorinated pyridines is of interest due to their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Methods of Application or Experimental Procedures

Various methods for the synthesis of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .

Results or Outcomes

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c18-14-7-5-12(6-8-14)10-19-11-13(9-17(20)21)15-3-1-2-4-16(15)19/h1-8,11H,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSECUWYFWKAGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379035
Record name {1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid

CAS RN

176204-51-6
Record name {1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176204-51-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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O=C(Cc1cn(Cc2ccc(F)cc2)c2ccccc12)OCc1ccc(F)cc1
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Synthesis routes and methods II

Procedure details

8.7 g (22.2 mMol) [1-(4-fluorobenzyl)indole-3-yl]acetic acid (4-fluorobenzyl)ester are dissolved in 50 ml ethanol. 110 ml 1N sodium hydroxide solution are added and the mixture heated for 1 hour at reflux. After cooling, the aqueous phase is washed with ether, acidulated with concentrated hydrochloric acid and the precipitate filtered.
Name
[1-(4-fluorobenzyl)indole-3-yl]acetic acid (4-fluorobenzyl)ester
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
110 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
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2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
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2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid
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Citations

For This Compound
1
Citations
Q Xu, L Huang, J Liu, L Ma, T Chen, J Chen… - European journal of …, 2012 - Elsevier
Present studies have shown that the lipid carrier has a significant role in several aspects of metabolic syndrome in A-FABP/ap2-deficient mice, including type 2 diabetes and …
Number of citations: 64 www.sciencedirect.com

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